2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde

Description

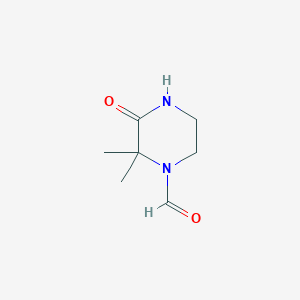

2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde is a piperazine derivative characterized by a carbaldehyde group at position 1, a 3-oxo (keto) group at position 3, and two methyl substituents at the 2-position of the piperazine ring.

Properties

CAS No. |

86241-67-0 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2,2-dimethyl-3-oxopiperazine-1-carbaldehyde |

InChI |

InChI=1S/C7H12N2O2/c1-7(2)6(11)8-3-4-9(7)5-10/h5H,3-4H2,1-2H3,(H,8,11) |

InChI Key |

FXNOIHKKLZLLFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NCCN1C=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the piperazine ring and the aldehyde group.

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde has been explored for its therapeutic potential. It is particularly noted for:

- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, research has shown that modifications to the piperazine core can enhance potency against various cancer cell lines .

- Antimicrobial Properties : The compound is being investigated for its ability to act against bacterial and fungal pathogens. Its structure allows it to interact with microbial enzymes, potentially disrupting their function .

Biochemical Probes

The compound is utilized as a biochemical probe in various studies:

- Targeting Protein Stability : It has been used in the development of deubiquitinase-targeting chimeras (DUBTACs) that stabilize proteins by preventing their degradation through ubiquitination. This application shows promise in treating diseases like cystic fibrosis by stabilizing the CFTR protein .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It is used in the synthesis of more complex heterocyclic compounds and can participate in various reactions such as aldol-type condensations and Henry condensation reactions .

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study conducted by Henning et al. demonstrated that derivatives of this compound exhibited significant anticancer properties. The research focused on modifying the piperazine core to enhance binding affinity to cancer-related targets, resulting in improved inhibitory effects on tumor growth.

Case Study 2: Protein Stabilization

In another investigation, DUBTACs incorporating this compound were shown to effectively stabilize CFTR protein levels in human bronchial epithelial cells. The study highlighted the compound's role in enhancing cellular function and protein stability, providing insights into potential therapeutic strategies for cystic fibrosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Nitrophenyl)piperazine-1-carbaldehyde

- Structure : Contains a piperazine ring with a carbaldehyde group at position 1 and a 3-nitrophenyl substituent at position 4 .

- Molecular Formula : C₁₁H₁₃N₃O₃.

- Key Differences :

- The 3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the carbaldehyde compared to the dimethyl substituents in the target compound.

- Higher molecular weight (247.24 g/mol vs. ~182 g/mol for the target compound) due to the aromatic nitro group.

- Applications : Likely used in drug discovery for its ability to form Schiff bases or as a building block for nitrophenyl-containing ligands .

[2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl] 4-benzylpiperazine-1-carbodithioate

- Structure : Features a piperazine core with a carbodithioate group at position 1 and a benzyl substituent at position 4 .

- Key Differences :

- The carbodithioate group (–SCSS–) replaces the carbaldehyde, altering redox properties and metal-binding capabilities.

- The benzyl group increases lipophilicity compared to the dimethyl substituents in the target compound.

- Reactivity : Carbodithioates are prone to hydrolysis, whereas carbaldehydes undergo nucleophilic additions (e.g., Schiff base formation).

Methyl 6-oxopiperazine-2-carboxylate

- Structure : Piperazine ring with a 6-oxo group and a methyl ester at position 2 .

- Key Differences: The oxo group at position 6 (vs. The ester group (–COOCH₃) provides different hydrolytic stability compared to the aldehyde (–CHO).

- Applications : Esters are common prodrug motifs, whereas aldehydes are reactive intermediates in condensation reactions.

3-Methyl-2-oxocyclohexane-1-carbaldehyde

- Structure : Cyclohexane ring with a 2-oxo group and a carbaldehyde at position 1 .

- Key Differences: The cyclohexane ring (non-aromatic) vs. piperazine (heteroaromatic) affects rigidity and solubility. The 3-methyl group introduces steric effects similar to the dimethyl groups in the target compound but in a different scaffold.

- Reactivity : Cyclohexane derivatives are less polar than piperazines, influencing membrane permeability in biological systems.

Biological Activity

2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The structure of this compound features a piperazine ring with a carbonyl group and an aldehyde functional group. This unique configuration contributes to its biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The piperazine moiety is known to modulate the activity of enzymes and receptors, influencing cellular processes such as apoptosis and cell proliferation. The aldehyde group may also participate in nucleophilic reactions, enhancing its reactivity with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. It has been evaluated for its cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Studies : A study reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, modifications to the piperazine ring improved selectivity and potency against specific cancer types .

- Antimicrobial Activity : Another investigation highlighted the compound's efficacy against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound possesses unique properties that enhance its biological activity. The following table summarizes key characteristics:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Apoptosis induction; enzyme modulation |

| Related Piperazine Derivative A | Moderate | Low | Enzyme inhibition |

| Related Piperazine Derivative B | Low | High | Membrane disruption |

Preparation Methods

Preparation Methods of 2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde

General Synthetic Strategy

The synthesis of This compound typically involves the construction of the piperazine ring with appropriate substitution followed by selective oxidation or functional group transformation to introduce the aldehyde moiety at the nitrogen (N-1) position. The 2,2-dimethyl substitution is usually introduced via the use of tert-butyl or other bulky protecting groups or alkylation steps.

Reported Synthetic Route from tert-Butyl 2,2-Dimethyl-3-oxopiperazine-1-carboxylate

A reliable synthetic approach involves starting from tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate , which serves as a protected intermediate that can be further functionalized to obtain the target aldehyde.

Reaction Overview

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate + iodocopper + N,N'-dimethylethane-1,2-diamine + K3PO4 in DMF, heated at 120 °C for 3.5 h | Coupling with pyrazole derivatives to functionalize the piperazine ring | 96% (mixture of regioisomers) |

| 2 | Purification by silica gel chromatography | Isolation of functionalized piperazine derivative | - |

This method was described in a synthesis involving the coupling of tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate with iodopyrazole derivatives using copper catalysis and base in DMF solvent at elevated temperature. The reaction proceeds efficiently with high yield and regioselectivity, providing a functionalized piperazine intermediate that can be further transformed into the aldehyde derivative.

Experimental Details Summary

- Starting Material: tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate (4.01 mmol)

- Catalyst and Additives: iodocopper (2.00 mmol), N,N'-dimethylethane-1,2-diamine (4.01 mmol), potassium phosphate (8.02 mmol)

- Solvent: N,N-dimethylformamide (DMF), 18.3 mL

- Temperature: 120 °C

- Time: 3.5 hours

- Work-up: Filtration to remove copper salts, aqueous extraction with ethyl acetate, drying over sodium sulfate, concentration, and chromatography purification

- Outcome: 96% yield of tert-butyl 4-substituted 2,2-dimethyl-3-oxopiperazine-1-carboxylate regioisomer mixture.

Data Table Summarizing Key Preparation Parameters

Analytical and Purification Techniques

The purification of the intermediate and final products typically involves silica gel chromatography using solvents such as dichloromethane (DCM) and ethyl acetate. Characterization is confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectra provide detailed information on proton environments confirming regioisomer formation and substitution patterns.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.

- Retention Time (HPLC): Chromatographic retention times assist in purity assessment and isomer separation.

Summary and Outlook

The preparation of This compound involves advanced synthetic techniques centered around functionalized piperazine intermediates, particularly tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate. Copper-catalyzed coupling reactions under basic conditions in polar aprotic solvents like DMF provide efficient routes to substituted derivatives that can be further manipulated to yield the aldehyde functionality.

While direct synthetic protocols for the aldehyde are sparse, the described methods and related literature on oxopiperazine derivatives offer a solid foundation for developing robust synthetic strategies. Further optimization and exploration of one-pot domino reactions or reductive amination-cyclization sequences may enhance the efficiency and sustainability of the synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde, and how can reaction conditions be controlled to enhance yield?

- Methodological Answer : Multi-step synthesis typically involves condensation of substituted piperazine precursors with carbonyl-containing reagents. Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the carbaldehyde group.

- Temperature control : Maintain reactions at 0–5°C during aldehyde formation to prevent side reactions like over-oxidation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves isolation of the target compound. Monitor purity via TLC (Rf ≈ 0.4–0.5 in ethyl acetate) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 9.6–9.8 ppm (aldehyde proton), δ 3.2–3.5 ppm (piperazine methyl groups), and δ 1.3–1.5 ppm (dimethyl substituents).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can assess purity (>95%) using a water/acetonitrile gradient (70:30 to 30:70 over 20 minutes) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry.

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane (1:2).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL yields R-factors < 0.05, confirming bond angles and torsion angles (e.g., C=O orientation) .

Q. What strategies mitigate conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO (high polarity) and toluene (low polarity) using UV-Vis spectroscopy (λmax ~ 270 nm).

- pH-dependent studies : Adjust pH (4–10) to assess ionization effects. The compound shows increased solubility in acidic buffers (pH 4–5) due to protonation of the piperazine nitrogen .

Q. How can computational modeling predict the pharmacokinetic interactions of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Parameters include:

- Grid box size: 25 × 25 × 25 Å centered on the heme iron.

- Affinity scores < −7.0 kcal/mol suggest strong interactions.

- MD simulations : GROMACS with CHARMM36 forcefield evaluates stability over 100 ns trajectories. RMSD < 2.0 Å indicates stable binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity of this compound under varying oxidative conditions?

- Methodological Answer :

- Controlled oxidation assays : Compare reactivity with H₂O₂ (mild) vs. KMnO₄ (strong). Monitor via FT-IR for C=O (1680–1720 cm⁻¹) and N-O (1250–1350 cm⁻¹) peaks.

- Mechanistic studies : Radical scavengers (e.g., TEMPO) can differentiate between radical-mediated vs. ionic pathways. Conflicting results often arise from trace metal impurities in reagents .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.